molecular formula C22H20ClN5O4 B295419 8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B295419
M. Wt: 453.9 g/mol
InChI Key: QFFCWAXWJLIZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(1,3-benzodioxol-5-ylmethyl)amino]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as SCH 58261 and is a selective antagonist of the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is found in high concentrations in the brain, and it has been implicated in a number of physiological and pathological processes.

Mechanism of Action

SCH 58261 is a selective antagonist of the adenosine A2A receptor, which means that it binds to the receptor and prevents it from being activated by its natural ligands. The adenosine A2A receptor is involved in a number of physiological and pathological processes, including the regulation of dopamine release in the brain. By blocking the adenosine A2A receptor, SCH 58261 can modulate dopamine release and affect behavior.
Biochemical and Physiological Effects:
SCH 58261 has been shown to have a number of biochemical and physiological effects in various animal models. These effects include the modulation of dopamine release, the reduction of oxidative stress, and the improvement of motor function in animal models of Parkinson's disease and Huntington's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using SCH 58261 in lab experiments is its selectivity for the adenosine A2A receptor. This means that it can be used to study the specific role of this receptor in various physiological and pathological processes. However, one limitation of using SCH 58261 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on SCH 58261. One area of interest is the potential use of this compound in the treatment of Parkinson's disease and other movement disorders. Another area of interest is the role of the adenosine A2A receptor in drug addiction, and the potential use of SCH 58261 as a therapeutic agent in this context. Finally, there is ongoing research on the development of new compounds that target the adenosine A2A receptor, and SCH 58261 may serve as a useful starting point for these efforts.

Synthesis Methods

The synthesis of SCH 58261 involves several steps, including the reaction of 3-chlorobenzylamine with 1,3-dimethyl-2,6-dioxopurin-7-yl chloride to form the intermediate 7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxopurine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxaldehyde and sodium triacetoxyborohydride to form the final product.

Scientific Research Applications

SCH 58261 has been used extensively in scientific research to study the adenosine A2A receptor and its role in various physiological and pathological processes. Some of the areas of research where SCH 58261 has been used include Parkinson's disease, Huntington's disease, and drug addiction.

Properties

Molecular Formula

C22H20ClN5O4

Molecular Weight

453.9 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-ylmethylamino)-7-[(3-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H20ClN5O4/c1-26-19-18(20(29)27(2)22(26)30)28(11-14-4-3-5-15(23)8-14)21(25-19)24-10-13-6-7-16-17(9-13)32-12-31-16/h3-9H,10-12H2,1-2H3,(H,24,25)

InChI Key

QFFCWAXWJLIZRK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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